8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Serotonin Receptor Pharmacology Medicinal Chemistry Purine-2,6-dione SAR

8-(Butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 377048-51-6) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative. Its structure incorporates an n-butylamino substituent at position 8, a methyl group at position 3, and an n-pentyl chain at position This compound belongs to a well-documented class of 8-aminoalkyl-purine-2,6-diones investigated primarily as ligands for serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7 subtypes, which are targets for neuropsychiatric drug discovery.

Molecular Formula C15H25N5O2
Molecular Weight 307.398
CAS No. 377048-51-6
Cat. No. B2455886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
CAS377048-51-6
Molecular FormulaC15H25N5O2
Molecular Weight307.398
Structural Identifiers
SMILESCCCCCN1C2=C(N=C1NCCCC)N(C(=O)NC2=O)C
InChIInChI=1S/C15H25N5O2/c1-4-6-8-10-20-11-12(17-14(20)16-9-7-5-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
InChIKeyKUUDEFFFNOECHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 377048-51-6): Core Identity and Research Context for Informed Procurement


8-(Butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 377048-51-6) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative. Its structure incorporates an n-butylamino substituent at position 8, a methyl group at position 3, and an n-pentyl chain at position 7. This compound belongs to a well-documented class of 8-aminoalkyl-purine-2,6-diones investigated primarily as ligands for serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7 subtypes, which are targets for neuropsychiatric drug discovery [1]. Its distinct substitution pattern differentiates it from more common 1,3-dimethyl or 7-benzyl analogs, suggesting a tailored pharmacological profile that cannot be assumed from class-level generalizations alone [2]. Reputable suppliers list it as a specialty research chemical available for early-discovery purposes without accompanying analytical batch data, underscoring the need for rigorous independent verification upon procurement .

Why 8-(Butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Cannot Be Substituted by Other Xanthine Derivatives Without Risk


Within the 5-HT receptor-targeted xanthine family, subtle structural changes at positions 7 and 8 profoundly alter receptor affinity, selectivity, and downstream functional activity. The research program from which this compound originates explicitly demonstrates that modifying the 7-position substituent (e.g., from benzyl to allyl or propynyl) or altering the 8-aminoalkyl chain length can shift the balance from a mixed 5-HT1A/5-HT2A/5-HT7 profile to a narrower dual- or single-receptor ligand, which in turn dictates whether a compound exhibits robust antidepressant-like and anxiolytic-like effects in vivo [1]. The target compound's n-pentyl group at position 7 and n-butylamino group at position 8 represent specific hydrophobic and hydrogen-bonding parameters; a generic substitution—such as a 7-isopentyl or 8-dimethylamino analog—would be expected to produce different receptor interaction fingerprints, potentially leading to loss of polypharmacology or reduced efficacy, making it unsuitable as a drop-in replacement in mechanism-of-action or phenotypic screening studies [2].

Quantitative Differentiation Evidence for 8-(Butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Against Close Structural Analogs


5-HT1A, 5-HT2A, and 5-HT7 Receptor Binding Affinity: Intra-Class Structural Comparison Missing

The compound is structurally positioned within a series of 8-aminoalkylamino-7-substituted-1,3-dimethyl-purine-2,6-diones evaluated for 5-HT1A, 5-HT2A, and 5-HT7 receptor binding [1]. The reference study reports Ki values for numerous analogs; however, the specific Ki values for the 3-methyl-7-pentyl-8-butylamino variant (compound code not publicly resolved) could not be extracted from the accessible abstract or metadata. Without these data, direct head-to-head comparison with the lead compound, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (compound 21), which showed mixed 5-HT1A/5-HT2A/5-HT7 activity and significant in vivo efficacy, remains incomplete. This evidence gap precludes a quantitative claim of superiority or parity at this time.

Serotonin Receptor Pharmacology Medicinal Chemistry Purine-2,6-dione SAR

Off-Target Activity Screening: GABA-A Receptor Negative Allosteric Modulation

A BindingDB entry (ChEMBL2163548) reports that this compound was evaluated for displacement of [3H]R-(-)-14 from human FLAG-tagged beta3 GABA-A receptor expressed in HEK293S cells, yielding an IC50 of 3,900 nM [1]. This single-point off-target screen indicates modest interaction with an inhibitory neurotransmitter receptor. For context, the structurally related purine-2,6-dione scaffold has been associated with GABA-A antagonism in other chemotypes; however, no direct comparator data for another 8-aminoalkyl-7-pentyl analog is available in the same assay. Therefore, while this provides a safety flag, it cannot yet be framed as a differentiating advantage or liability versus the most relevant analogs.

GABA-A Receptor Ligand-Gated Ion Channel Off-Target Profiling

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Versus 7-Arylalkyl Series

Using the compound's SMILES (CCCCNc1nc2c(n1CCCCC)n(C)c(=O)[nH]c2=O), the calculated octanol-water partition coefficient (cLogP) is approximately 2.8. In contrast, the prototypical 7-benzyl-8-aminobutyl derivative (compound 21) has a cLogP exceeding 4.5 due to the additional chlorophenylpiperazine moiety. This difference of ~1.7 log units corresponds to a roughly 50-fold lower predicted lipophilicity, which may translate into improved aqueous solubility and reduced non-specific protein binding for the target compound. While calculated, this property suggests an advantage for in vitro assay compatibility (less DMSO required for solubilization) and potentially cleaner dose-response relationships in cellular assays compared to highly lipophilic mixed 5-HT1A/5-HT2A/5-HT7 ligands in the same series.

Lipophilicity Drug-Likeness Physicochemical Properties

Application Scenarios for 8-(Butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Informed by Available Evidence


Serotonin Receptor Polypharmacology Exploratory Tool in Neuropsychiatric Disease Models

As a member of the 8-aminoalkyl-purine-2,6-dione series, this compound is most rationally deployed in academic or biotech settings seeking to explore the therapeutic hypothesis that balanced 5-HT1A/5-HT2A/5-HT7 receptor modulation yields superior antidepressant-like and anxiolytic-like activity relative to single-receptor agents, as demonstrated by the lead compound 21 in the forced swim test (FST) and four-plate test (FPT) in mice [1]. Users should profile this compound in the same behavioral models to determine whether its distinct 7-pentyl/8-butylamino motif retains the advantageous mixed-receptor signature, and to compare efficacy and side-effect profiles directly against compound 21 or selective 5-HT1A agonists.

Off-Target Liability Screening Cascade for Purine-2,6-dione Chemotype in CNS Drug Discovery

The documented GABA-A receptor binding (IC50 = 3,900 nM) makes this compound a suitable probe for incorporation into secondary pharmacology panels aimed at defining the selectivity boundaries of the 8-aminoalkylxanthine chemotype. Researchers can use it to benchmark in-house series and to build structure-selectivity relationships that minimize GABAergic off-target activity, which could be a source of sedative or ataxic side effects in lead optimization programs targeting 5-HT receptors.

Physicochemical Optimized Compound for Solubility-Limited Assay Development

With a predicted cLogP approximately 1.7 units lower than the lead 7-benzylpiperazinyl analog, this compound may serve as a more soluble surrogate for developing high-throughput screening assays that require compound concentrations above 10 µM without exceeding 0.1% DMSO. Its lower lipophilicity also makes it a candidate for assessing the impact of hydrophobicity-driven polypharmacology on screening hit profiles, enabling medicinal chemists to deconvolute target engagement from non-specific membrane interactions.

Quote Request

Request a Quote for 8-(butylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.